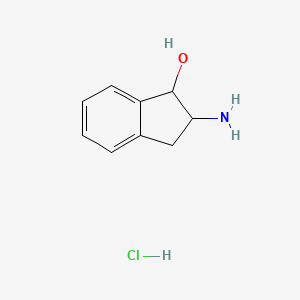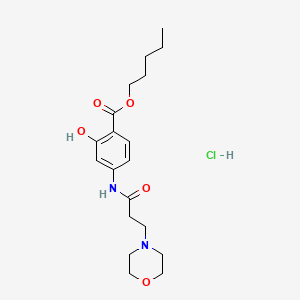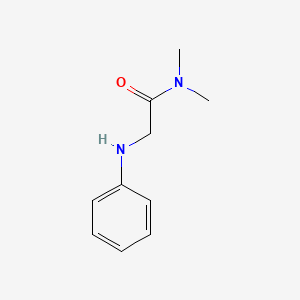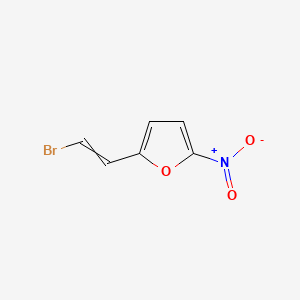
2-(2-Bromoethenyl)-5-nitrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The chemical compound 2-(2-Bromoethenyl)-5-nitrofuran is part of a broader class of nitrofuran compounds. Nitrofurans are known for their broad biological activities and applications in various fields due to their unique structural properties. They have been extensively studied for their synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
Synthetic approaches to compounds structurally related to 2-(2-Bromoethenyl)-5-nitrofuran have been explored, demonstrating the versatility of nitrofuran derivatives in chemical synthesis. For instance, methods for preparing nitro-functionalized analogues of 1,3-butadiene highlight the reactivity of the nitrovinyl moiety, a key feature in the synthesis of nitrofuran derivatives (Sadowski & Kula, 2024).
Molecular Structure Analysis
The molecular structure of nitrofuran compounds, including 2-(2-Bromoethenyl)-5-nitrofuran, can be analyzed through structure-activity relationship studies. These studies often correlate molecular orbital energies and hydrophobicity with biological activity, offering insights into the design of less mutagenic compounds (Debnath et al., 1991).
Chemical Reactions and Properties
Nitrofuran derivatives undergo various chemical transformations, contributing to their wide range of biological activities and applications. The reactivity of nitroxides, related to nitrofurans in terms of their oxidative and reductive potentials, showcases the diverse chemical reactions these compounds can participate in, from oxidation reactions to radical transformations (Leifert & Studer, 2023).
Physical Properties Analysis
The physical properties of nitrofuran compounds, including solubility, melting points, and stability, are crucial for their application in different domains. While specific data on 2-(2-Bromoethenyl)-5-nitrofuran might not be readily available, the general properties of nitrofurans suggest they possess significant chemical stability and a range of solubility in organic solvents.
Chemical Properties Analysis
The chemical properties of nitrofurans, such as reactivity towards nucleophiles and electrophiles, are pivotal in their application in synthetic chemistry and biological systems. The catalytic reduction of aromatic nitro compounds to aromatic amines using CO illustrates the versatility of nitro compounds in chemical synthesis (Tafesh & Weiguny, 1996).
科学的研究の応用
Antibacterial Properties
- Bacteriostatic and Bactericidal Action: Research indicates that derivatives of furan, specifically those with a nitro group in the 5-position, like 2-(2-Bromoethenyl)-5-nitrofuran, exhibit considerable bacteriostatic action. This action is effective against both Gram-positive and Gram-negative organisms. Higher concentrations of these compounds have been observed to be slowly bactericidal, while lower concentrations tend to be bacteriostatic (Dodd, Stillman, Roys, & Crosby, 1944).
Mechanisms Beyond Redox Cycling
- Cytotoxicity Mechanisms: Nitrofurans, including 2-(2-Bromoethenyl)-5-nitrofuran, have mechanisms of cytotoxicity that extend beyond redox cycling. Studies suggest that these compounds can exhibit toxic effects even without entering into redox cycle mechanisms, potentially through the inhibition of antioxidant enzymes (Gallardo-Garrido et al., 2020).
Chemical Synthesis and Reactions
- Synthesis and Reactions: 2-Bromoacetyl-5-nitrofuran has been used in the synthesis of compounds with bactericidal activity. Its reactions with anilines, for instance, yield derivatives that show considerable antibacterial properties (Holla, Ambekar, & Pujar, 1981).
Gene Expression Interference
- Interference with Gene Expression: Nitrofurans have been found to interfere with gene expression in a highly specific manner, particularly affecting the expression of inducible genes. This points to a potential role in selective translational control (Herrlich & Schweiger, 1976).
Genotoxicity Studies
- Comparative Genotoxic Evaluation: Studies on the genotoxicity of various nitrofuran derivatives, including those similar to 2-(2-Bromoethenyl)-5-nitrofuran, indicate a relationship between the position of the nitro group and the compound’s genotoxicity. This suggests specific structural features are crucial for their activity (González Borroto et al., 2005).
Potential as a Growth Stimulant
- Growth Stimulant in Animal Diets: Some nitrofuran derivatives, including those structurally related to 2-(2-Bromoethenyl)-5-nitrofuran, have been evaluated as growth stimulants in animal diets, specifically in poultry. Their efficacy against various pathogenic microorganisms has been noted (Creek, Dendy, & Hinners, 1959).
特性
IUPAC Name |
2-(2-bromoethenyl)-5-nitrofuran |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-4-3-5-1-2-6(11-5)8(9)10/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHDJUJHFAUWFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 94622 | |
CAS RN |
67363-72-8 |
Source


|
| Record name | 2-(2-Bromoethenyl)-5-nitrofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067363728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

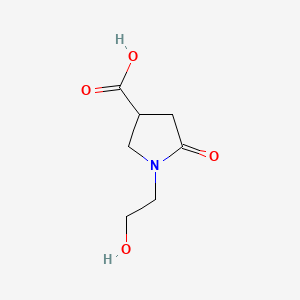
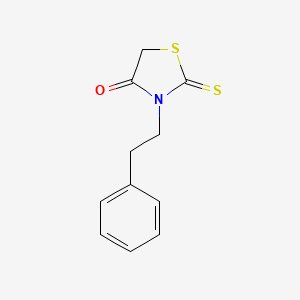
![8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1266314.png)
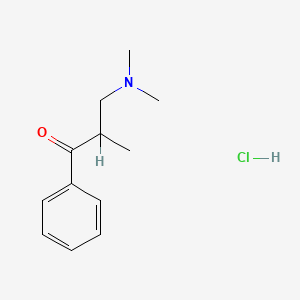
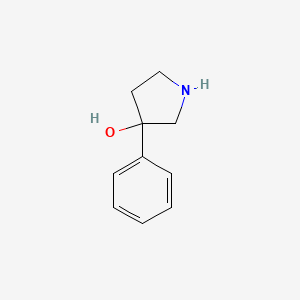
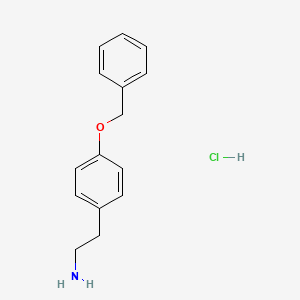

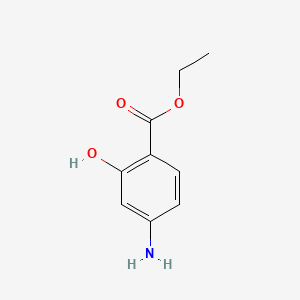
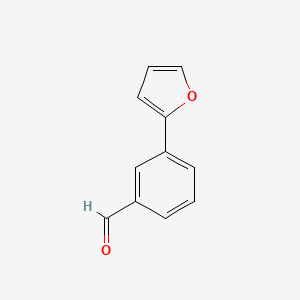
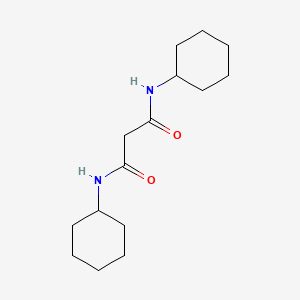
![6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266330.png)
